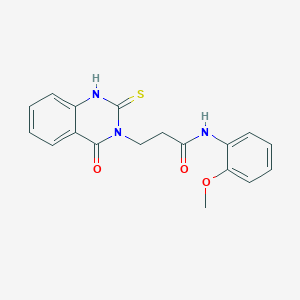

N-(2-methoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-methoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide" belongs to the quinazolinone derivatives, a class of compounds known for their varied pharmacological activities and significance in medicinal chemistry. These compounds are of interest due to their potential antibacterial, antifungal, anticancer, and antioxidant properties.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the condensation of anthranilic acids with various aldehydes and ketones in the presence of suitable catalysts. A related process involves the amination reaction between halogenated hydrocarbon and dimethylamine hydrochloride, leading to the formation of targeted quinazolinone derivatives. For instance, the synthesis of similar compounds has been achieved through multi-step reactions, involving key intermediates and catalytic conditions that afford high yields and purity (Bai et al., 2012).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods confirm the compound's structure, including the arrangement of its functional groups and overall geometry. For example, the crystal structure analysis of related compounds has revealed monoclinic systems with specific bond lengths and angles, providing insights into their molecular conformations (Hirano et al., 2004).

Chemical Reactions and Properties

Quinazolinone derivatives participate in various chemical reactions, including C–H···O, C–H···N, and C–H···Br weak hydrogen bonding, which contributes to their three-dimensional structural stacking. Their reactivity is influenced by the presence of functional groups, leading to different biological activities. The synthesis and characterization of these compounds involve reactions with halides, amines, and other reagents to introduce or modify functional groups, impacting their chemical behavior and properties.

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation. These properties are determined by their molecular structure and functional groups. Studies on related compounds have focused on optimizing these properties to enhance their biological efficacy and stability.

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, including their reactivity, stability, and interaction with biological targets, are essential for their medicinal application. Their ability to form stable complexes with metals, interact with DNA, and induce apoptosis in cancer cells highlights their potential as therapeutic agents. For example, certain derivatives have been shown to exhibit potent anticancer activity, underscoring their relevance in drug discovery and development (Sirisoma et al., 2009).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anticancer Activity

A study focused on a series of novel derivatives related to the compound , highlighting their significant antioxidant and anticancer activities. These compounds were found to possess antioxidant activity superior to ascorbic acid and demonstrated cytotoxic effects against human glioblastoma and breast cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).

Antibacterial Activity

Another study synthesized derivatives to explore their antibacterial efficacy. The synthesized compounds showed significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, suggesting these derivatives could serve as templates for the development of new antibacterial agents (Osarumwense, 2022).

Antihypertensive and Diuretic Properties

Research on quinazoline derivatives has also explored their potential as diuretic and antihypertensive agents. Compounds were synthesized from substituted anthranilic acids and evaluated for their pharmacological effects, with some showing excellent activity, which could lead to new treatments for hypertension and associated conditions (Rahman et al., 2014).

Synthesis and Chemical Properties

The synthesis and characterization of related compounds have been a significant area of research, providing insights into their structural properties and potential chemical modifications for enhanced biological activity. Studies have detailed methods for synthesizing these compounds and explored their chemical behavior, which is crucial for developing new drugs with improved efficacy and safety profiles (Fathalla et al., 2002).

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-24-15-9-5-4-8-14(15)19-16(22)10-11-21-17(23)12-6-2-3-7-13(12)20-18(21)25/h2-9H,10-11H2,1H3,(H,19,22)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNIQQBFBSFVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)

![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)

![5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489611.png)

![1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489613.png)

![N-(2,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2489616.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-5-oxo-1,2,4-triazole](/img/structure/B2489623.png)

![1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide](/img/structure/B2489627.png)

![1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2489629.png)